SB-237376 free base

Electrophysiology Cardiac Pharmacology Arrhythmia

Cardiac safety pharmacologists often face the challenge of procuring a well-characterized dual ion channel blocker with a defined proarrhythmic risk benchmark for assay validation. SB-237376 free base directly addresses this need: • Dual IKr (IC50=0.42 µM) & ICa,L blockade limits excessive APD prolongation, reducing torsadogenic risk compared to pure class III agents. • Validated in rabbit ventricular wedge assays as an intermediate-risk calibrator for proarrhythmic liability screening. • Free base form enables controlled solubilization studies; supplied with full QC documentation ensuring batch-to-batch reproducibility.

Molecular Formula C20H25N3O5
Molecular Weight 387.4 g/mol
CAS No. 179258-59-4
Cat. No. B1242358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-237376 free base
CAS179258-59-4
Synonyms(N-(3-((2-(3,4-dimethoxyphenyl)ethyl)ethyl)amino)propyl) -4-nitrobenzamide hydrochloride
SB-237376
Molecular FormulaC20H25N3O5
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
InChIInChI=1S/C20H25N3O5/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24)
InChIKeyXEAKAKKNLOUHDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB-237376 Free Base: Dual Potassium and Calcium Channel Blocker


SB-237376 free base (CAS 179258-59-4), chemically N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide, is a synthetic small molecule that functions as a dual potassium and calcium channel antagonist [1]. It is primarily investigated for its antiarrhythmic properties, demonstrating a unique ability to inhibit the rapidly activating delayed rectifier potassium current (IKr) while also blocking L-type calcium current (ICa,L) at higher concentrations . This dual mechanism distinguishes it from pure class III antiarrhythmic agents and positions it as a compound of interest for electrophysiology research and cardiac safety pharmacology [1].

Why SB-237376 Free Base Is Irreplaceable


The electrophysiological outcome of SB-237376 free base is fundamentally tied to its concentration-dependent dual blockade of IKr and ICa,L, a property not shared by pure IKr blockers like dl-sotalol or structurally unrelated compounds such as the PKA inhibitor H-89 [1]. Substituting SB-237376 with a selective IKr inhibitor would eliminate the self-limiting ICa,L blockade that mitigates excessive action potential prolongation, thereby altering the proarrhythmic risk profile in experimental models [1][2]. Furthermore, the compound's distinct chemical structure and free base form confer specific physicochemical properties (e.g., predicted density of 1.191±0.06 g/cm³, pKa of 13.40±0.46) that directly impact its handling, solubility, and formulation, making generic substitution without equivalent characterization inappropriate for rigorous scientific investigation .

Key Evidence: SB-237376 vs. IKr Blockers and PKA Inhibitors


Dual IKr and ICa,L Blockade vs. Pure IKr Inhibition

SB-237376 free base exhibits a concentration-dependent dual blockade of IKr and ICa,L, a mechanism that is absent in the pure IKr blocker dl-sotalol [1]. In single canine and rabbit ventricular myocytes, SB-237376 inhibits IKr with an IC50 of 0.42 µM, while its blockade of L-type calcium current (ICa,L) occurs only at higher concentrations, demonstrating use-dependent characteristics [1]. This dual action leads to a bell-shaped concentration-response curve for action potential duration (APD) and QT interval prolongation, with maximum effects observed at 1–3 µM, followed by a self-limiting reduction at higher concentrations due to ICa,L blockade [1]. In contrast, dl-sotalol, a selective IKr inhibitor, produces a monotonic increase in APD and QT interval across all concentrations, lacking this built-in safety mechanism [1].

Electrophysiology Cardiac Pharmacology Arrhythmia

Proarrhythmic Risk in Ventricular Wedge Model

In a rabbit left ventricular wedge preparation, a model highly sensitive to drug-induced torsades de pointes, SB-237376 free base demonstrated a significantly lower predicted proarrhythmic risk compared to dl-sotalol [1]. At 3 µM, SB-237376 induced phase-2 early afterdepolarizations (EADs) in 5 of 6 rabbit wedge preparations, whereas in canine wedges, EADs were not observed, highlighting species-specific sensitivity [1]. A composite scoring system based on drug effects on QT interval, TDR, and EAD incidence was employed to quantify proarrhythmic potential [1].

Cardiac Safety Proarrhythmia Drug Screening

Ion Channel Blocker vs. PKA Inhibitor Selectivity

SB-237376 free base is a direct cardiac ion channel blocker with no reported activity against protein kinases, whereas H-89 (dihydrochloride) is a potent, ATP-competitive inhibitor of protein kinase A (PKA) [1]. H-89 inhibits PKA with a Ki of 48 nM and IC50 of 48 nM in cell-free assays, but it also exhibits significant off-target inhibition of other kinases including S6K1 (IC50 = 80 nM), MSK1 (IC50 = 120 nM), and ROCK2 (IC50 = 270 nM) [1][2]. Furthermore, H-89 has been identified as a beta-2 adrenergic receptor antagonist in certain cellular contexts, confounding its use as a selective tool for PKA inhibition [3].

Kinase Inhibition Signal Transduction Off-Target Effects

Free Base vs. Hydrochloride Salt Properties

The free base form of SB-237376 (CAS 179258-59-4) possesses distinct physicochemical properties compared to its hydrochloride salt (CAS 179258-62-9), which are critical for experimental design and procurement . The free base has a predicted density of 1.191±0.06 g/cm³ and a predicted boiling point of 598.1±50.0 °C, with a pKa of 13.40±0.46 . In contrast, the hydrochloride salt is specifically formulated to enhance aqueous solubility and stability, facilitating its use in biological assays requiring dissolution in water or buffered solutions .

Formulation Solubility Chemical Handling

Research Applications of SB-237376 Free Base


Dual IKr/ICa,L Blockade in Cardiac Repolarization

Utilize SB-237376 free base as a tool compound to dissect the electrophysiological consequences of combined potassium and calcium channel inhibition. In isolated ventricular myocytes or wedge preparations, SB-237376's bell-shaped APD/QT prolongation profile (maximal at 1–3 µM) can be compared directly to the monotonic effects of pure IKr blockers like dl-sotalol [1]. This application is directly supported by the direct head-to-head comparison data establishing its unique dual mechanism and lower proarrhythmic risk [1].

In Vitro Proarrhythmia Model Validation

Employ SB-237376 free base as a reference compound with a characterized intermediate proarrhythmic risk profile in the rabbit ventricular wedge assay. The quantitative risk scoring data (lower than dl-sotalol) makes it a valuable calibrator for assessing the torsadogenic potential of novel chemical entities [1]. Its species-specific effects (EADs in rabbit but not canine) also provide a benchmark for evaluating model sensitivity [1].

Differentiating Ion Channel from Kinase Effects

In experimental systems where both cardiac electrophysiology and PKA signaling may be involved (e.g., sympathetic stimulation of cardiomyocytes), SB-237376 free base serves as a control to confirm that observed effects are due to direct ion channel modulation rather than off-target kinase inhibition. This is particularly relevant given the documented non-selective actions of commonly used PKA inhibitors like H-89, which can antagonize beta-adrenergic receptors and inhibit multiple kinases at concentrations used to block PKA [1][2].

Formulation Development for Poorly Soluble Free Bases

SB-237376 free base, with its predicted density of 1.191±0.06 g/cm³ and pKa of 13.40±0.46, can be used as a model compound for developing solubilization strategies (e.g., co-solvents, cyclodextrins, lipid-based formulations) for lipophilic small molecules intended for in vivo cardiac studies [1]. Comparative solubility studies between the free base and its hydrochloride salt (CAS 179258-62-9) can inform optimal formulation approaches [2].

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